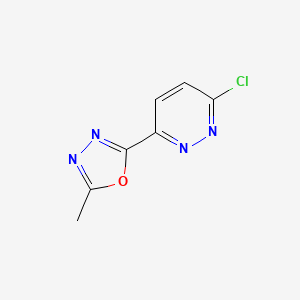

2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole

説明

特性

IUPAC Name |

2-(6-chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4O/c1-4-9-12-7(13-4)5-2-3-6(8)11-10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTXWDLUPLSVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677577 | |

| Record name | 3-Chloro-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960492-59-5 | |

| Record name | 3-Chloro-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization of Hydrazides with Dehydrating Agents

One of the most common routes involves synthesizing 1,3,4-oxadiazoles via cyclization of hydrazides with dehydrating reagents such as phosphorus oxychloride (POCl₃), phosphoric acid derivatives, or sulfuric acid. This method typically proceeds through the following steps:

- Preparation of Hydrazides: Hydrazine hydrate reacts with appropriate carboxylic acids or esters to form hydrazides.

- Cyclization: The hydrazides are treated with dehydrating agents like POCl₃, which facilitates intramolecular cyclization, leading to the formation of the oxadiazole ring.

Research Example: A synthesis of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole was achieved starting from 2-hydroxybenzoic acid. The process involved esterification, hydrazinolysis, acylation, hydroxyl protection, and intramolecular dehydration-cyclization using triphenylphosphine and triethylamine, with structure confirmation via NMR and IR spectroscopy.

Cyclization of Hydrazides with Aromatic Aldehydes

Another classical method involves the condensation of hydrazides with aromatic aldehydes, followed by cyclization:

- Hydrazides react with aldehydes to form hydrazones.

- Subsequent cyclization occurs in the presence of dehydrating reagents like bromine or sodium acetate, yielding the oxadiazole core.

Research Example: The synthesis of 1,3,4-oxadiazole derivatives utilized aromatic aldehydes and hydrazides, with cyclization facilitated by bromine in acetic acid, often monitored by TLC and characterized by spectroscopic methods.

Green and Eco-Friendly Methods

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization reactions, reducing reaction times significantly:

- Hydrazides and aldehydes are heated under microwave conditions, often in ethanol or water.

- Reaction times are shortened from hours to minutes, with high yields and minimal solvent use.

Research Example: Sahoo et al. reported microwave-assisted synthesis of oxadiazoles with excellent yields, employing eco-friendly solvents and minimal reagents, thus aligning with green chemistry principles.

Solvent-Free Grinding Techniques

Mechanochemical methods involve grinding hydrazides with aldehydes in the presence of catalysts like iodine:

- The solid-state reaction eliminates the need for solvents.

- Reaction times are very short (5–10 minutes), with high efficiency.

Research Example: Kumar and Makrandi demonstrated the synthesis of oxadiazoles via grinding, emphasizing its environmental benefits and operational simplicity.

Catalytic and Surfactant-Assisted Methods

- Use of catalysts such as cesium tungsto phosphoric acid in water facilitates cyclization under mild conditions.

- Surfactants like sodium dodecyl sulfate (SDS) promote in situ cyclization with high yields in aqueous media.

Specific Synthesis Pathway for 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole

While the literature provides general methods for oxadiazole synthesis, specific routes for this compound often involve:

- Preparation of 6-chloropyridazin-3-yl hydrazides: Starting from chloropyridazine derivatives, hydrazide formation occurs via reaction with hydrazine hydrate.

- Cyclization with suitable reagents: The hydrazides are then cyclized using dehydrating agents like POCl₃ or phosphorus oxychloride, often under reflux conditions, to form the oxadiazole ring.

Alternatively, heteroaryl precursors like chloropyridazine derivatives can undergo nucleophilic substitution or cyclization with nitrile derivatives to form the target compound.

Data Table Summarizing Preparation Methods

| Method | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Conventional cyclization | Hydrazides + dehydrating agents (POCl₃, PCl₅) at reflux | Well-established, high yields | Longer reaction times, harsh conditions |

| Hydrazide-aldehyde condensation | Hydrazides + aromatic aldehydes + dehydrating agents | Versatile, allows substitution variation | Use of toxic reagents, longer times |

| Microwave-assisted synthesis | Hydrazides + aldehydes + microwave irradiation in ethanol/water | Fast, eco-friendly, high yield | Equipment dependence |

| Grinding (Mechanochemistry) | Hydrazides + aldehydes + iodine catalyst in mortar/pestle | Solvent-free, rapid, environmentally friendly | Scale-up challenges |

| Surfactant/catalyst-assisted | Hydrazides + aldehydes + SDS or tungsto phosphoric acid in water | Eco-friendly, high efficiency | Catalyst recovery, process optimization |

化学反応の分析

Types of Reactions

2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the pyridazine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

Major Products Formed

The major products formed from these reactions include substituted pyridazines, reduced or oxidized derivatives, and various cyclized heterocyclic compounds .

科学的研究の応用

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound using the Minimum Inhibitory Concentration (MIC) method against several bacterial strains, including:

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae

- Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus

The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-negative strains. The MIC values were comparable to standard antibiotics like gentamicin, suggesting its potential as a therapeutic agent in treating bacterial infections .

| Bacterial Strain | MIC (µg/mL) | Comparison with Gentamicin |

|---|---|---|

| Escherichia coli | 50 | Similar |

| Klebsiella pneumoniae | 100 | Higher |

| Staphylococcus aureus | 150 | Lower |

| Bacillus cereus | 200 | Lower |

Drug Development

The unique structure of this compound makes it a valuable scaffold for drug development. Its ability to interact with various biological targets allows for modifications that can enhance its pharmacological properties.

Research Findings

A comprehensive review of literature indicates that derivatives of oxadiazole compounds often exhibit a range of biological activities including:

- Antimicrobial

- Anticancer

- Anti-inflammatory

These properties stem from their ability to inhibit specific enzymes or receptors involved in disease processes. The chloropyridazine substituent enhances the lipophilicity and bioavailability of the compound, making it a candidate for further exploration in drug design .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and FTIR are used to confirm the structure and purity of the synthesized compounds.

Synthesis Overview

The general synthetic route includes:

- Formation of the chloropyridazine ring.

- Introduction of the oxadiazole moiety through cyclization reactions.

- Purification and characterization of the final product.

This process not only highlights the feasibility of synthesizing this compound but also underscores its potential for modification to enhance biological activity .

作用機序

The mechanism of action of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound can bind to DNA gyrase, an enzyme essential for bacterial DNA replication, thereby inhibiting bacterial growth . In agrochemical applications, it may interfere with the metabolic pathways of pests or weeds, leading to their death .

類似化合物との比較

Comparison with Structural Analogs

The following table summarizes key structural analogs of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole, highlighting substituents, molecular formulas, synthetic yields, spectral data, and applications:

Structural and Electronic Comparisons

- Aromatic vs. Heteroaromatic Substituents : Analogs like 3g (bromophenyl) and 3h (trifluoromethylphenyl) feature planar aromatic substituents, which enhance π-π stacking interactions. In contrast, the 6-chloropyridazine group in the target compound introduces a heteroaromatic system with two adjacent nitrogen atoms, likely increasing polarity and hydrogen-bonding capacity .

- The 6-chloro substituent on pyridazine may exert a moderate electron-withdrawing effect, influencing both stability and interaction with biological targets .

- Steric and Lipophilic Profiles : Bromonaphthalenyl () and cyclopropylimidazopyridinyl () substituents introduce bulkier, lipophilic moieties compared to the pyridazine group, which may impact membrane permeability and metabolic stability .

生物活性

The compound 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Oxadiazoles are known for their potential as pharmacologically active compounds, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this specific compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chlorinated pyridazine ring fused with an oxadiazole moiety, contributing to its unique biological profile.

Biological Activity Overview

Research indicates that oxadiazole derivatives possess a wide range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

- In vitro studies showed that this compound displayed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| 50 | Escherichia coli |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored extensively. In a study assessing the cytotoxic effects on cancer cell lines:

- MTT Assay Results : The compound exhibited cytotoxicity towards human cancer cell lines such as HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma), with IC50 values reported at 25 µM for HCT116 and 30 µM for HeLa.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 25 |

| HeLa | 30 |

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Topoisomerase I : Molecular docking studies suggest that the compound interacts with topoisomerase I, an enzyme crucial for DNA replication.

- Induction of Apoptosis : Flow cytometry analyses indicated that treated cancer cells undergo apoptosis as evidenced by increased annexin V staining.

Case Studies

Several case studies have highlighted the therapeutic potential of oxadiazole derivatives:

- Anti-Tubercular Activity : A study focused on oxadiazole compounds reported significant activity against Mycobacterium tuberculosis, with some derivatives achieving over 90% inhibition at specific concentrations.

- Antiviral Properties : Research has indicated that certain oxadiazoles can inhibit viral replication in vitro, showing promise against viruses like influenza and HIV.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(6-chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via cyclization of acid hydrazides with chloroacetic acid derivatives in phosphorus oxychloride (POCl₃) under reflux (5–6 hours). Critical parameters include stoichiometric ratios (e.g., 1.2 eq chloroacetic acid to 1 eq hydrazide), solvent choice (POCl₃ as both solvent and catalyst), and purification via column chromatography (n-hexane:EtOAc, 7:1) . Optimization should involve varying reaction time (3–8 hours), temperature (80–120°C), and post-reaction neutralization (pH 6–7 with NaOH) to maximize yield and purity.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assign peaks for oxadiazole protons (δ 8.5–9.0 ppm for pyridazine) and methyl groups (δ 2.5–3.0 ppm). Compare with analogous oxadiazole derivatives .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl⁻ or oxadiazole ring cleavage).

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect trace byproducts .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) can determine bond lengths, angles, and planarity of the oxadiazole and pyridazine rings. Refinement parameters (R factor < 0.05) ensure accuracy, while twinning analysis (SHELXL) addresses crystal imperfections . For example, the oxadiazole C–O bond length (~1.36 Å) should align with standard values for 1,3,4-oxadiazoles .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict bioactivity and guide experimental design?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (HOMO-LUMO gap, dipole moment) and reactive sites for functionalization .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., glycogen phosphorylase for diabetes research). Validate docking poses with MD simulations (100 ns) and MM-PBSA binding energy calculations .

Q. What strategies address discrepancies in bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays).

- Meta-Analysis : Compare IC₅₀ values from enzyme inhibition studies (e.g., glycogen phosphorylase: 2–10 µM vs. anticancer activity in MCF-7 cells: 15–30 µM ). Adjust for variables like cell line heterogeneity or solvent effects (DMSO ≤ 0.1%).

Q. How can structure-activity relationship (SAR) studies improve selectivity against off-target receptors?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。